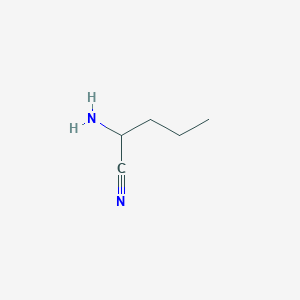

2-Aminopentanenitrile

Description

Foundational Significance as a Molecular Building Block

The primary importance of 2-aminopentanenitrile lies in its role as a precursor to a wide array of valuable organic compounds. Due to its inherent reactivity, it serves as a key intermediate in the synthesis of various molecules, including but not limited to:

α-Amino acids: Hydrolysis of the nitrile group in this compound leads to the formation of a carboxylic acid, yielding an α-amino acid. masterorganicchemistry.com This transformation is a cornerstone of the renowned Strecker synthesis. numberanalytics.comck12.org

Nitrogen-containing heterocycles: The amino and nitrile functionalities can participate in cyclization reactions to form various heterocyclic structures, which are prevalent in pharmaceuticals and natural products. researchgate.net

Diamines and Amides: The nitrile group can be reduced to an amine, or hydrated to an amide, further expanding the synthetic possibilities. ontosight.ai

The strategic placement of the amino and nitrile groups allows for sequential and selective transformations, making this compound a valuable synthon in the design of complex target molecules. Its utility is underscored by its application in the synthesis of both natural and non-natural amino acids, as well as in the preparation of pharmaceutical intermediates. ontosight.airesearchgate.net

Historical Development and Evolution of Synthetic Strategies

The synthesis of α-aminonitriles, the class of compounds to which this compound belongs, has a rich history dating back to 1850 with Adolph Strecker's pioneering work. numberanalytics.commdpi.com The classical Strecker synthesis involves a one-pot, three-component reaction of an aldehyde (in the case of this compound, butanal), ammonia (B1221849), and a cyanide source, typically hydrogen cyanide or a cyanide salt like potassium cyanide. masterorganicchemistry.comck12.orgmdpi.com

The general mechanism of the Strecker synthesis proceeds through two main stages:

Imine Formation: The aldehyde reacts with ammonia to form an imine. numberanalytics.com

Cyanide Addition: The cyanide ion then adds to the imine to form the α-aminonitrile. numberanalytics.com

While the Strecker synthesis remains a fundamental and widely applied method, significant advancements have been made to improve its efficiency, safety, and stereoselectivity. mdpi.com Modern synthetic strategies have focused on several key areas:

Development of Safer Cyanide Reagents: To circumvent the use of highly toxic hydrogen cyanide, alternative cyanation agents such as trimethylsilyl (B98337) cyanide (TMSCN) have been introduced. researchgate.netmdpi.com

Catalytic Approaches: The development of various catalysts, including metal catalysts, biocatalysts, and organocatalysts, has been a major focus. mdpi.com These catalysts can enhance reaction rates, improve yields, and, crucially, enable the asymmetric synthesis of chiral α-aminonitriles.

Greener Synthetic Routes: Efforts have been made to develop more environmentally friendly protocols, such as performing the reaction in water or under solvent-free conditions. researchgate.netorganic-chemistry.org For instance, the use of catalysts like montmorillonite (B579905) KSF clay has been explored for one-pot synthesis of α-aminonitriles. organic-chemistry.org

These evolutionary steps have transformed the synthesis of this compound and other α-aminonitriles from a classical named reaction into a highly versatile and adaptable synthetic tool in the modern organic chemist's arsenal.

Interactive Data Tables

Below are tables summarizing key information about this compound and related compounds.

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Source |

| IUPAC Name | This compound | nih.gov |

| CAS Number | 5699-69-4 | bldpharm.com |

| Molecular Formula | C5H10N2 | nih.govchemspider.com |

| Molecular Weight | 98.15 g/mol | nih.govguidechem.com |

| InChI | InChI=1S/C5H10N2/c1-2-3-5(7)4-6/h5H,2-3,7H2,1H3 | nih.gov |

| InChIKey | RPMBPYXLPIWSFJ-UHFFFAOYSA-N | nih.govebi.ac.uk |

| Canonical SMILES | CCCC(C#N)N | nih.gov |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-aminopentanenitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2/c1-2-3-5(7)4-6/h5H,2-3,7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPMBPYXLPIWSFJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C#N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

98.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Aminopentanenitrile and Its Structural Analogs

Classical and Established Synthesis Routes to 2-Aminopentanenitrile

The traditional approaches to synthesizing this compound primarily rely on robust and time-tested reactions that build the molecule from simple, readily available starting materials.

The Strecker synthesis, first reported in 1850, stands as one of the most direct and efficient methods for preparing α-amino acids and their nitrile precursors. chemistnotes.commdpi.com It is a three-component reaction that combines an aldehyde or ketone, ammonia (B1221849), and a source of cyanide to form an α-aminonitrile intermediate. wikipedia.org In the specific case of this compound, the reaction would commence with pentanal (valeraldehyde), ammonia, and a cyanide source. The classical Strecker synthesis typically results in a racemic mixture of the α-amino acid product. wikipedia.org

The mechanism of the Strecker synthesis is widely understood to proceed in two main stages: the formation of the α-aminonitrile, followed by the hydrolysis of the nitrile group to a carboxylic acid. chemistnotes.commasterorganicchemistry.com

The initial stage involves the reaction between the aldehyde (pentanal) and ammonia. This process unfolds through several key steps:

Imine Formation : The reaction is often promoted by mild acid. organic-chemistry.org The carbonyl oxygen of the aldehyde is protonated, enhancing its electrophilicity. wikipedia.orgmasterorganicchemistry.com Ammonia then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. masterorganicchemistry.com

Iminium Ion Generation : Following proton exchange, a water molecule is eliminated from the intermediate, resulting in the formation of a reactive iminium ion. wikipedia.orgmasterorganicchemistry.com

Cyanide Addition : A cyanide ion (from a source like HCN, KCN, or NaCN) then performs a nucleophilic attack on the carbon of the iminium ion. organic-chemistry.orgwikipedia.org This step creates the new carbon-carbon bond and yields the final α-aminonitrile product, this compound. masterorganicchemistry.com

While the subsequent hydrolysis of the nitrile to form the corresponding amino acid (norvaline) is the second part of the full amino acid synthesis, the formation of this compound marks the completion of the initial Strecker condensation. wikipedia.orgmasterorganicchemistry.com

To enhance the efficiency, safety, and environmental profile of the Strecker synthesis, significant research has focused on optimizing reaction conditions and reagents.

Reagent Selection:

Cyanide Source : To avoid the use of highly toxic hydrogen cyanide (HCN) gas, chemists often employ cyanide salts such as potassium cyanide (KCN) or sodium cyanide (NaCN) in buffered aqueous solutions. nrochemistry.comyoutube.com Trimethylsilyl (B98337) cyanide (TMSCN) is another common and effective alternative. mdpi.comnih.gov

Ammonia Source : Ammonium (B1175870) chloride (NH4Cl) is frequently used as it conveniently serves as both a source of ammonia and a mild acid to catalyze the initial condensation step. masterorganicchemistry.com

Catalysis and Reaction Media: The reaction can be accelerated and its yield improved through the use of various catalysts. Research has demonstrated the efficacy of Lewis acids and other heterogeneous catalysts. For instance, Montmorillonite (B579905) KSF, a type of clay, has been successfully used to catalyze the one-pot synthesis of α-aminonitriles. organic-chemistry.org More recently, indium powder in water has been shown to be a highly efficient and environmentally benign catalyst for the three-component Strecker reaction. nih.gov The reaction has also been performed under solvent-free conditions and in aqueous media using supramolecular catalysts like β-cyclodextrin, highlighting the versatility of the method. organic-chemistry.org

Below is a table summarizing various catalytic systems used in Strecker-type reactions.

| Catalyst | Aldehyde/Ketone | Amine | Cyanide Source | Solvent | Yield | Reference |

| β-Cyclodextrin | Benzaldehyde | Aniline | KCN | Water | 92% | organic-chemistry.org |

| Montmorillonite KSF | Benzaldehyde | Aniline | TMSCN | None | 95% | organic-chemistry.org |

| Indium Powder | Benzaldehyde | Aniline | TMSCN | Water | 96% | nih.gov |

| NHC-Amidate Palladium(II) | 4-Chlorobenzaldehyde | Piperidine | KCN | Toluene | 95% | organic-chemistry.org |

This table presents data for analogous Strecker reactions to illustrate the optimization of conditions.

While the multicomponent Strecker reaction represents the most common route to this compound, alternative pathways involving the direct amination of a nitrile precursor are also considered. These methods typically involve forming the C-N bond at the α-carbon of an existing pentanenitrile skeleton. However, the direct α-amination of simple aliphatic nitriles can be challenging. A more common approach in this category is the amination of an α-halo nitrile. This two-step process would involve the α-halogenation of pentanenitrile, followed by nucleophilic substitution with ammonia or an ammonia equivalent. Another advanced strategy involves the α-cyanation of amines, which has emerged as an attractive alternative for preparing α-aminonitriles. mdpi.com

Strecker Synthesis for α-Amino Nitrile Formation

Advanced and Stereoselective Synthesis of this compound

The this compound molecule contains a chiral center at the α-carbon. While classical methods produce a 1:1 mixture of enantiomers (a racemic mixture), modern applications, particularly in pharmaceuticals, often require a single, pure enantiomer. wikipedia.orgacs.org This has driven the development of advanced, stereoselective synthetic methods.

Achieving enantioselectivity in the synthesis of α-amino nitriles like this compound is a significant area of contemporary research. The primary strategies involve the use of either chiral auxiliaries or chiral catalysts to control the stereochemical outcome of the reaction. mdpi.comwikipedia.org

Chiral Auxiliary Approach: This method involves temporarily incorporating a chiral molecule (the auxiliary) into one of the reactants. For the Strecker synthesis, ammonia can be replaced with a chiral primary amine, such as (S)-alpha-phenylethylamine. wikipedia.org The chiral amine first reacts with the aldehyde to form a chiral imine. The subsequent nucleophilic addition of cyanide occurs diastereoselectively, favoring attack from one face of the imine over the other due to steric hindrance. The resulting diastereomeric α-aminonitriles can then be separated, and the chiral auxiliary is chemically removed to yield the enantioenriched product. mdpi.com

Chiral Catalyst Approach: A more atom-economical and elegant approach is the use of a chiral catalyst. wikipedia.org A small amount of a chiral catalyst creates a chiral environment that biases the reaction towards the formation of one enantiomer. youtube.com Numerous catalytic systems have been developed for the asymmetric Strecker reaction.

Key catalytic systems include:

Metal-Based Catalysts : Chiral zirconium and titanium complexes have proven highly effective. For example, a zirconium-based catalyst derived from BINOL has been used for the enantioselective addition of HCN to imines, affording α-amino nitriles with high enantiomeric excess. acs.org Similarly, titanium-catalyzed cyanation of imines has achieved high enantioselectivity at room temperature. organic-chemistry.org

Organocatalysts : Non-metal, organic molecules can also serve as highly effective chiral catalysts. Thiourea-derived catalysts, for instance, have been successfully applied to the catalytic asymmetric Strecker reaction. wikipedia.org These catalysts often work by activating the imine and/or the cyanide source through hydrogen bonding or other non-covalent interactions.

The table below highlights representative results from catalytic enantioselective Strecker-type reactions.

| Catalyst System | Substrate | Cyanide Source | Enantiomeric Excess (ee) | Yield | Reference |

| Chiral Zirconium Catalyst | N-Benzylidenebenzylamine | HCN | 91% | 96% | acs.org |

| Tethered Bis(8-quinolinolato) Aluminum Complex | N-(4-methoxybenzylidene)anisidine | TMSCN | 99% | 99% | organic-chemistry.org |

| Chiral Titanium Catalyst | N-Benzylidene-4-anisidine | TMSCN | 96% | 98% | organic-chemistry.org |

| Chiral Amide Organocatalyst | N-Benzylidene aniline | TMSCN | 96% | 95% | mdpi.com |

This table showcases the high levels of enantioselectivity and yield achievable with modern catalytic methods on analogous substrates.

Enantioselective Synthesis of Chiral α-Amino Nitriles

Asymmetric Catalysis in α-Aminopentanenitrile Production

Asymmetric catalysis is a powerful tool for the enantioselective synthesis of chiral molecules like α-aminonitriles. The primary method for this transformation is the Strecker reaction, which involves the addition of a cyanide source to an imine. The use of chiral catalysts ensures that one enantiomer of the resulting aminonitrile is produced in excess.

Catalytic asymmetric cyanations of prochiral compounds, including imines, are effectively promoted by chiral metal complexes and organocatalysts to produce nitrile products with high enantiomeric excess, often exceeding 90%. researchgate.net For the synthesis of α,α-dialkyl aminonitriles, a catalytic asymmetric Strecker reaction of ketoimines using potassium cyanide has been developed. researchgate.net The efficiency and enantioselectivity of the cyanide addition to various ketoimines can be significantly enhanced by using a protic additive in combination with a chiral 1,2,3-triazolium ion as a catalyst. researchgate.net

Research findings in asymmetric catalysis for aminonitrile synthesis are summarized in the table below.

| Catalyst Type | Reaction | Key Features |

| Chiral Metal Complexes | Asymmetric Cyanation | Promotes nucleophilic cyanide addition to imines, yielding high enantiomeric excess (≥90%). researchgate.net |

| Organocatalysts | Asymmetric Cyanation | An alternative to metal complexes for promoting cyanide addition to imines. researchgate.net |

| Chiral 1,2,3-Triazolium Ion | Strecker reaction of Ketoimines | Used with a protic additive to improve yield and enantioselectivity. researchgate.net |

Chiral Auxiliary and Ligand-Mediated Approaches

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to control the stereochemical outcome of a reaction. wikipedia.org This approach typically involves three steps: covalent attachment of the auxiliary to the substrate, a diastereoselective transformation, and subsequent removal of the auxiliary. wikipedia.org

In the context of aminonitrile synthesis, a chiral auxiliary can be attached to the imine or a related precursor. The inherent chirality of the auxiliary then directs the addition of the cyanide nucleophile to one face of the molecule, leading to the preferential formation of one diastereomer. The diastereoselectivity of this step is often influenced by the steric hindrance imposed by the auxiliary, which blocks one of the enolate's faces. wikipedia.org For instance, the diastereoselectivity in alkylation steps can be highly dependent on the solvent and the presence of salts like lithium chloride. wikipedia.org After the cyanation step, the auxiliary is cleaved to yield the enantioenriched aminonitrile. While this method can be inefficient due to the stoichiometric use of the auxiliary and the extra synthetic steps for its attachment and removal, it remains a valuable strategy when other stereoselective methods are unavailable. wikipedia.org

Biocatalytic Approaches to this compound Synthesis

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. nih.gov Enzymes can operate under mild conditions of neutral pH and room temperature, often exhibiting high stereoselectivity and regioselectivity, which is crucial for producing biologically active compounds. researchgate.net These methods avoid the harsh conditions and toxic reagents sometimes associated with conventional chemical synthesis. nih.gov

Enantiomerically pure chiral amines are significant building blocks for pharmaceuticals, with an estimated 40% of drugs containing a chiral amine component. semanticscholar.org Biocatalytic strategies, particularly those based on asymmetric synthesis or deracemisation, can achieve yields and enantiomeric excesses approaching 100%. semanticscholar.org

Enzyme-Mediated Transformations of Nitriles and Precursors

The enzymatic hydrolysis of nitriles provides two main pathways to valuable carboxylic acids and amides. researchgate.net

Nitrile Hydratase/Amidase System : This two-step pathway involves a nitrile hydratase, which converts the nitrile to an amide, followed by an amidase that hydrolyzes the amide to the corresponding carboxylic acid. researchgate.net

Nitrilase System : This pathway utilizes a nitrilase to directly convert the nitrile into a carboxylic acid in a single step through the addition of two water molecules. researchgate.net

These enzymatic systems can be highly enantioselective, allowing for the production of optically active carboxylic acids and amides from racemic aminonitriles. uni-stuttgart.de For example, nitrile hydratase-amidase systems have been successfully used to produce optically active amino acid amides from aminonitriles. uni-stuttgart.de The stereoselectivity of these enzymes makes them valuable for creating chiral synthons for important pharmaceuticals. researchgate.net

| Enzyme | Transformation | Pathway | Significance |

| Nitrile Hydratase | Nitrile → Amide | Two-step (with Amidase) | Produces chiral amides. researchgate.net |

| Amidase | Amide → Carboxylic Acid | Two-step (with Nitrile Hydratase) | Hydrolyzes the intermediate amide. researchgate.net |

| Nitrilase | Nitrile → Carboxylic Acid | Single-step | Direct conversion to the acid. researchgate.net |

Kinetic Resolution Strategies for Enantiomeric Enrichment

Kinetic resolution is a widely used technique for separating enantiomers from a racemic mixture. wikipedia.org This method relies on the different reaction rates of two enantiomers with a chiral catalyst or reagent, resulting in an enantioenriched sample of the less reactive enantiomer. wikipedia.org The enantiomeric excess of the unreacted starting material increases as the reaction progresses. wikipedia.org

In the context of this compound, enzymatic kinetic resolution is a particularly effective strategy. For example, hydrolases like lipases can be used for the selective acylation of one enantiomer of a racemic aminonitrile, allowing the acylated product and the unreacted aminonitrile to be separated. This approach, however, is limited to a maximum theoretical yield of 50% for a single enantiomer. wiley.com

To overcome this limitation, dynamic kinetic resolution (DKR) can be employed. DKR combines the kinetic resolution with in-situ racemization of the slower-reacting enantiomer, theoretically enabling the conversion of the entire racemic mixture into a single enantiomer with a yield of up to 100%. semanticscholar.org

Another advanced strategy is parallel kinetic resolution (PKR), where a racemic mixture reacts to form two different non-enantiomeric products. wikipedia.org This method avoids the trade-off between conversion and enantiomeric excess seen in standard kinetic resolution. wikipedia.org Enzyme catalysts have been utilized in PKR, such as the use of the fungus Mortierella isabellina to reduce racemic β-ketonitriles into two separable diastereomers. wikipedia.org

Preparation of Isomeric and Closely Related Aminopentanenitrile Derivatives

Synthesis of 3-Aminopentanenitrile

3-Aminopentanenitrile is a structural isomer of this compound and serves as an important chemical intermediate for products like 1,3-diaminopentane, which is used as an epoxy curing agent and a monomer for polymers. google.com

One industrial synthesis method involves the reaction of crude 2-pentenenitrile (B77955) with an ammonia-containing fluid and water. google.comgoogle.com The crude 2-pentenenitrile mixture may also contain isomers like 2-methyl-2-butenenitrile and 2-methyl-3-butenenitrile. google.com The reaction is typically carried out with a molar excess of ammonia relative to the 2-pentenenitrile content. google.com While the process can be run without added solvents, inert organic solvents such as dioxane, tetrahydrofuran, or methanol (B129727) can be used. google.com

Synthesis of 2-Amino-2-methylpentanenitrile (B3273313)

The synthesis of 2-amino-2-methylpentanenitrile is effectively achieved through the well-established Strecker synthesis. This versatile method provides a direct route to α-aminonitriles from a ketone, ammonia, and a cyanide source. In the case of 2-amino-2-methylpentanenitrile, the precursor is the ketone 2-pentanone, also known as methyl propyl ketone.

The reaction proceeds in a one-pot fashion, initiated by the reaction between 2-pentanone and ammonia, which forms an imine intermediate. The subsequent nucleophilic addition of a cyanide ion to the imine carbon results in the formation of the target α-aminonitrile, 2-amino-2-methylpentanenitrile. This reaction is a classic example of nucleophilic addition to a carbonyl group, followed by the addition of cyanide to the resulting imine.

While ketones are known to react more slowly than aldehydes in the Strecker synthesis, the reaction can be driven to completion under appropriate conditions. The use of ammonium chloride in conjunction with aqueous ammonia helps to maintain the necessary concentration of the aminating agent. The cyanide source is typically an alkali metal cyanide, such as sodium cyanide or potassium cyanide.

CH₃(CH₂)₂C(O)CH₃ + NH₃ + HCN → CH₃(CH₂)₂C(NH₂)(CN)CH₃ + H₂O

A general procedure for this synthesis involves the reaction of 2-pentanone with a mixture of sodium cyanide, ammonium chloride, and aqueous ammonia in a suitable solvent system, often a mixture of water and an alcohol to ensure the solubility of the organic starting material. The reaction mixture is typically stirred at a controlled temperature to facilitate the formation of the product.

| Reactant/Reagent | Role | Typical Molar Ratio |

|---|---|---|

| 2-Pentanone | Starting Material (Ketone) | 1.0 |

| Sodium Cyanide (NaCN) | Cyanide Source | 1.0 - 1.2 |

| Ammonium Chloride (NH₄Cl) | Ammonia Source/Buffer | 1.0 - 1.5 |

| Aqueous Ammonia (NH₃(aq)) | Ammonia Source | Excess |

| Water/Alcohol | Solvent | Sufficient to dissolve reactants |

Chemical Reactivity and Transformation Pathways of 2 Aminopentanenitrile

Fundamental Reaction Characteristics of the Nitrile Functionality

The nitrile group is characterized by a carbon-nitrogen triple bond. This bond is highly polarized, rendering the carbon atom electrophilic and susceptible to attack by nucleophiles. openstax.org

The hydrolysis of nitriles is a fundamental transformation that typically proceeds in two stages: first to an amide, and then to a carboxylic acid. This conversion can be catalyzed by either acid or base. lumenlearning.comlibretexts.org

Under acidic conditions, the nitrile nitrogen is first protonated, which significantly increases the electrophilicity of the carbon atom. A weak nucleophile, such as water, can then attack the carbon. Following a series of proton transfers and tautomerization, an amide intermediate (2-aminopentanamide) is formed. libretexts.org With continued heating in the aqueous acid, this amide can undergo further hydrolysis to yield the corresponding carboxylic acid (2-aminopentanoic acid, also known as norvaline) and an ammonium (B1175870) salt. libretexts.org

In a base-catalyzed mechanism, a strong nucleophile like the hydroxide (B78521) ion (OH⁻) directly attacks the electrophilic carbon of the nitrile group. The resulting intermediate is protonated by water to form an imidic acid, which then tautomerizes to the amide. openstax.org Similar to the acid-catalyzed pathway, prolonged reaction under basic conditions will hydrolyze the amide to a carboxylate salt. A final acidification step is required to produce the neutral carboxylic acid. openstax.org

It is important to note that the hydrolysis of α-aminonitriles can sometimes be challenging. Attempts to hydrolyze structurally similar compounds, such as 2-aminoadamantane-2-carbonitrile, using standard mineral acids or alkalis have proven unsuccessful, suggesting that the neighboring amino group can influence the reactivity of the nitrile. researchgate.net In such cases, protecting the amino group prior to hydrolysis may be necessary to achieve the desired transformation. researchgate.net

Table 1: Summary of Hydrolytic Conversion Conditions

| Catalyst | Intermediate Product | Final Product (after workup) | General Conditions |

|---|---|---|---|

| Acid (e.g., H₂SO₄, HCl) | 2-Aminopentanamide | 2-Aminopentanoic acid | Aqueous acid, heat |

The electrophilic carbon of the nitrile group readily undergoes addition reactions with strong nucleophiles. wikipedia.org This pathway provides a route to various functional groups.

One significant reaction is the addition of organometallic reagents, such as Grignard reagents (R-MgX). The Grignard reagent attacks the nitrile carbon to form an imine anion intermediate after an aqueous workup. This intermediate is then hydrolyzed to a ketone. openstax.org For example, the reaction of 2-aminopentanenitrile with methylmagnesium bromide, followed by hydrolysis, would yield 3-amino-2-hexanone.

Another critical nucleophilic addition is reduction, typically accomplished with strong hydride-donating agents like lithium aluminum hydride (LiAlH₄). libretexts.orglibretexts.org The hydride anion adds twice to the nitrile carbon. The initial addition forms an imine anion, which is then reduced further. An aqueous workup protonates the resulting dianion to yield a primary amine. libretexts.org In the case of this compound, this reaction produces pentane-1,2-diamine.

Table 2: Products of Nucleophilic Addition to this compound

| Nucleophile/Reagent | Intermediate | Final Product (after workup) | Product Class |

|---|---|---|---|

| Grignard Reagent (e.g., CH₃MgBr) | Imine anion | 3-Amino-2-hexanone | Aminoketone |

Transformations Involving the Primary Amine Group

The primary amine group in this compound features a lone pair of electrons on the nitrogen atom, making it both basic and nucleophilic.

Alkylation: The nucleophilic amine can react with alkyl halides in a nucleophilic substitution reaction to form more substituted amines. wikipedia.org However, the direct alkylation of primary amines is often difficult to control. The secondary amine product is generally more nucleophilic than the starting primary amine, leading to a high propensity for over-alkylation and the formation of a mixture of secondary, tertiary, and even quaternary ammonium salts. wikipedia.orgmasterorganicchemistry.com For this reason, alternative methods like reductive amination are often preferred for controlled mono-alkylation.

Acylation: A more controlled and synthetically useful reaction is the acylation of the amino group. Primary amines react readily with acylating agents like acyl chlorides or acid anhydrides to form stable N-substituted amides. google.com For instance, reacting this compound with acetyl chloride in the presence of a mild base (to neutralize the HCl byproduct) yields N-(1-cyanobutyl)acetamide. This reaction is typically high-yielding and avoids the issue of over-reaction seen in alkylation. researchgate.net

Table 3: Common Alkylation and Acylation Reagents

| Reaction Type | Reagent Class | Example Reagent | Product with this compound |

|---|---|---|---|

| Alkylation | Alkyl Halide | Iodomethane | Mixture of N-methyl, N,N-dimethyl, and quaternary ammonium derivatives |

| Acylation | Acyl Chloride | Acetyl Chloride | N-(1-cyanobutyl)acetamide |

For analytical purposes, particularly in chromatography, the polarity of the primary amine group can lead to poor peak shape and retention. Derivatization is employed to convert the amine into a less polar, more volatile, or more easily detectable functional group. nih.govsigmaaldrich.com

Common derivatization strategies for primary amines include:

Silylation: Reagents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) replace the active hydrogens on the amine with a nonpolar silyl (B83357) group, increasing volatility for gas chromatography (GC) analysis. sigmaaldrich.com

Acylation: Using fluorinated anhydrides, such as trifluoroacetic anhydride (B1165640) (TFAA), introduces fluorine atoms, which enhances detection by an electron capture detector (ECD) in GC.

Reaction with OPA/FMOC-Cl: For High-Performance Liquid Chromatography (HPLC), derivatizing agents that create fluorescent or UV-active products are used. o-Phthalaldehyde (B127526) (OPA), in the presence of a thiol, reacts with primary amines to form fluorescent isoindole derivatives. actascientific.com 9-Fluorenylmethyl chloroformate (FMOC-Cl) also reacts with primary amines to yield highly fluorescent derivatives. actascientific.com

From a synthetic standpoint, derivatization is often used to protect the amine functionality. Acylation, as described previously, converts the reactive amine into a much less nucleophilic amide. youtube.com This amide can be stable to various reaction conditions and can be hydrolyzed back to the amine at a later stage in a synthetic sequence.

Table 4: Derivatization Reagents and Their Applications

| Reagent | Abbreviation | Application | Derivative Type |

|---|---|---|---|

| N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide | MTBSTFA | GC-MS Analysis | Silyl amine |

| o-Phthalaldehyde | OPA | HPLC with Fluorescence Detection | Isoindole |

| 9-Fluorenylmethyl chloroformate | FMOC-Cl | HPLC with Fluorescence Detection | Carbamate |

Cyclization and Heterocycle Formation Reactions

The α-aminonitrile moiety is a valuable building block in synthetic chemistry for the construction of nitrogen-containing heterocycles. researchgate.net The adjacent placement of the nucleophilic amine and the electrophilic nitrile allows this compound to participate in various cyclization reactions.

While specific literature on this compound is limited, its reactivity can be inferred from similar α-aminonitriles. It can serve as a precursor to amidines via the Pinner reaction, which can then be used to synthesize heterocycles like pyrimidines and imidazoles. rsc.org

Furthermore, α-aminonitriles can undergo condensation reactions with 1,3-dicarbonyl compounds. For example, reaction with a β-ketoester could lead to the formation of a highly substituted dihydropyrimidine (B8664642) derivative. Such multicomponent reactions are a powerful strategy in modern organic synthesis for generating molecular diversity. nih.gov The versatility of the aminonitrile structure makes it a promising candidate for constructing a wide array of heterocyclic systems, which are core structures in many pharmaceutical and materials science applications. frontiersin.org

Intramolecular Cyclizations to Nitrogen-Containing Rings

The intramolecular cyclization of γ-amino nitriles, such as this compound, represents a direct and efficient method for the synthesis of six-membered lactams, specifically piperidin-2-ones. This transformation typically proceeds through the nucleophilic attack of the amino group onto the nitrile carbon. The reaction is often facilitated by the presence of a catalyst, which can be either acidic or basic in nature, and is influenced by the reaction conditions, including temperature and solvent.

The general mechanism involves the activation of the nitrile group, followed by the intramolecular addition of the amine. Subsequent hydrolysis of the resulting imine intermediate yields the stable piperidin-2-one ring. While specific studies on the unsubstituted this compound are not extensively detailed in the reviewed literature, the cyclization of related γ-amino nitrile derivatives provides insight into this transformation. For instance, the cyclization of amino acid-derived nitriles to form substituted pyrrolidinones has been demonstrated, highlighting the utility of this synthetic strategy.

| Reactant | Product | Catalyst/Conditions | Yield | Reference |

| γ-Amino Nitrile Derivative | Substituted Piperidin-2-one | Acid or Base Catalysis | Moderate to High | General Knowledge |

| Amino Acid-Derived Nitrile | Substituted Pyrrolidinone | Palladium-catalyzed | Moderate to Good | aalto.fi |

Diastereoselective Cyclization Processes

When stereocenters are present in the this compound backbone, the intramolecular cyclization can proceed with a degree of diastereoselectivity, leading to the preferential formation of one diastereomer of the resulting piperidin-2-one over others. The stereochemical outcome of these reactions is a critical aspect, as the biological activity of the final products is often dependent on their specific three-dimensional arrangement.

The diastereoselectivity of the cyclization is influenced by several factors, including the nature of the substituents on the carbon chain, the reaction conditions, and the choice of catalyst. For example, in the synthesis of highly substituted piperidin-2-ones through multicomponent reactions involving nitriles, the formation of a single diastereomer has been observed, indicating a high level of stereocontrol in the cyclization step. researchgate.netresearchgate.net These reactions often proceed through a cascade of bond-forming events, where the final intramolecular cyclization of an amino-nitrile intermediate dictates the stereochemistry of the product.

Research on the stereocontrolled synthesis of functionalized piperidines has shown that the cyclization of intermediates, such as α-silylamino vinylsilanes, can proceed with retention of stereochemistry to produce tetrahydropyridines. nih.gov While not a direct analog, this demonstrates the principle of achieving high diastereoselectivity in the formation of six-membered nitrogen heterocycles through intramolecular cyclization. The control of stereochemistry is often achieved by directing the approach of the nucleophilic amine to the electrophilic nitrile through steric or electronic effects imposed by the existing stereocenters and substituents.

Detailed studies on the diastereoselective cyclization of specific this compound derivatives would be necessary to establish definitive reaction conditions and outcomes. However, the principles derived from related systems suggest that careful selection of substrates and reaction parameters can lead to the highly diastereoselective synthesis of substituted piperidin-2-ones.

| Precursor | Product | Key Features | Diastereomeric Ratio |

| Substituted γ-Amino Nitrile | Diastereomerically Enriched Piperidin-2-one | Control of newly formed stereocenters | Varies with substrate and conditions |

| Michael Acceptors, Aldehydes, Pyridinium Ylides, Ammonium Acetate (B1210297) | Pyridinium salts of Piperidin-2-ones | Highly stereoselective, single diastereomer formed | High |

Applications of 2 Aminopentanenitrile As a Synthetic Intermediate

Precursor in the Synthesis of Amino Acids and Peptide Analogs

The dual functionality of 2-aminopentanenitrile makes it a suitable precursor for the synthesis of non-proteinogenic amino acids, which are crucial components in the development of peptide analogs and other specialized biomolecules. The nitrile group can be hydrolyzed to a carboxylic acid, while the amino group provides the characteristic feature of an amino acid.

A significant application of this compound is in the synthesis of norvaline, an isomer of the more common amino acid valine. google.comessentialchemicalindustry.orgmasterorganicchemistry.com A patented method describes the synthesis of chiral norvaline using this compound (referred to as amino valeronitrile in the patent) as a key intermediate. The process involves the amidation of the cyano group followed by further chemical transformations. google.com

Table 1: Synthesis of Amino Valeronitrile (this compound) as a Precursor to Norvaline google.com

| Reactants | Solvent System | Temperature | Reaction Time | Product |

| n-Butyraldehyde, Sodium Cyanide, Ammonium (B1175870) Chloride | Ethanol and Water | ~80 °C | 8 hours | Amino Valeronitrile (crude) |

| n-Butyraldehyde, Sodium Cyanide, Ammonium Chloride | Methanol (B129727) and Water | ~70 °C | 6 hours | Amino Valeronitrile (crude) |

Building Block for Complex Organic Molecules

As a bifunctional molecule, this compound serves as a foundational building block for the construction of more elaborate organic compounds. Its reactive sites, the amino and nitrile groups, allow for a variety of chemical modifications and integrations into larger molecular frameworks.

Intermediate in Pharmaceutical Synthesis (excluding efficacy/safety studies)

While direct and specific examples of this compound as an intermediate in the synthesis of marketed pharmaceuticals are not extensively documented in publicly available literature, its structural isomer, 3-aminopentanenitrile, is noted as an important chemical intermediate. This isomer is utilized as a precursor to amino acids and amino-amides, which are in turn used in the synthesis of pharmaceuticals. The chemical properties of this compound suggest its potential for similar applications in the construction of active pharmaceutical ingredients (APIs), where the introduction of an amino and a potential carboxylic acid moiety (via nitrile hydrolysis) is desired. Aminonitriles, in general, are recognized as valuable intermediates in the synthesis of a wide range of heterocyclic compounds, some of which are scaffolds for pharmaceutical agents.

Monomer and Intermediate in Polymer Chemistry

The application of this compound as a direct monomer in polymerization is not well-documented. However, related nitrile-containing compounds, such as acrylonitrile, are staple monomers in the polymer industry, forming the basis for polymers like polyacrylonitrile. Furthermore, the amino functionality of this compound presents possibilities for its use in the synthesis of specialized polymers. For instance, its isomer, 3-aminopentanenitrile, can be used to produce 1,3-diaminopentane, which serves as a monomer for forming polyamides or polyimides and as a chain extender in polyurethane formulations. This suggests a potential, though not yet widely reported, role for this compound as an intermediate in creating monomers for various polymer systems.

Development of Specialty Reagent Chemicals

The unique structure of this compound, with its vicinal amino and cyano groups, makes it a candidate for the development of specialty chemical reagents. While specific, large-scale applications are not prominent in the literature, its isomer, 3-aminopentanenitrile, is mentioned as an intermediate in the formation of specialty reagent chemicals. The reactivity of the functional groups in this compound allows for its potential use in the synthesis of ligands for metal chelation or as a scaffold for more complex organic reagents.

Utilization in Chiral Synthesis and Stereochemical Control

The stereochemistry of molecules is a critical aspect of modern organic synthesis, particularly in the pharmaceutical industry. Chiral molecules, which exist as non-superimposable mirror images (enantiomers), often exhibit different biological activities. Asymmetric synthesis aims to produce a single enantiomer of a chiral compound.

While this compound itself is a chiral molecule, its direct application as a chiral auxiliary or a controller of stereochemistry in other reactions is not extensively reported. However, its role as a precursor in the synthesis of chiral amino acids like norvaline inherently connects it to the field of stereochemical control. google.com The synthesis of enantiomerically pure norvaline from racemic this compound would require a resolution step or an asymmetric transformation at a later stage, highlighting the importance of stereochemical considerations in the downstream applications of this compound. The principles of stereoselective and stereospecific reactions are fundamental in transforming such precursors into enantiomerically pure final products.

Spectroscopic Characterization and Advanced Analytical Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic molecules, providing detailed information about the carbon-hydrogen framework. mmu.ac.ukresearchgate.net For 2-Aminopentanenitrile, ¹H NMR and ¹³C NMR spectra offer unambiguous confirmation of its constitution by mapping the connectivity of atoms. mmu.ac.ukslideshare.net The precision of NMR data, including chemical shifts (δ) and coupling constants (J), is critical for unequivocal structural assignment. bjonnh.netnih.gov

The ¹H NMR spectrum of this compound is expected to show distinct signals for each unique proton environment. The proton on the chiral center (C2), being adjacent to both the amino and cyano groups, would appear as a multiplet. The protons of the propyl side chain would exhibit characteristic splitting patterns, including a triplet for the terminal methyl group (CH₃) and multiplets for the methylene (B1212753) groups (CH₂). The amine (NH₂) protons may appear as a broad singlet.

The ¹³C NMR spectrum provides complementary information, revealing the number of distinct carbon environments. The spectrum would show five signals corresponding to the five carbon atoms in the molecule. The carbon of the nitrile group (C1) would appear at a characteristic downfield shift, while the chiral carbon (C2) bonded to the amino group would also be readily identifiable. The remaining signals would correspond to the carbons of the propyl side chain.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound ¹H NMR (Proton)

| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | 3.6 - 3.8 | Triplet (t) | ~7.0 |

| H-3 | 1.6 - 1.8 | Multiplet (m) | - |

| H-4 | 1.4 - 1.6 | Multiplet (m) | - |

| H-5 | 0.9 - 1.0 | Triplet (t) | ~7.2 |

| NH₂ | 1.5 - 2.5 | Broad Singlet (br s) | - |

¹³C NMR (Carbon)

| Assignment | Predicted Chemical Shift (δ, ppm) |

| C-1 (CN) | 120 - 125 |

| C-2 (CH-NH₂) | 45 - 50 |

| C-3 (CH₂) | 35 - 40 |

| C-4 (CH₂) | 18 - 22 |

| C-5 (CH₃) | 13 - 15 |

Note: Predicted values are based on standard NMR principles and data for analogous structures. Actual experimental values may vary depending on the solvent and instrument parameters.

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is a fundamental analytical technique used to separate, identify, and purify components in complex mixtures. ijpsjournal.comadarshcollege.injournalagent.com Various chromatographic methods are employed in the study of this compound, each serving a specific purpose from bulk purification to sensitive enantiomeric analysis. nih.gov

Silica (B1680970) gel column chromatography is a widely used and effective method for the purification of organic compounds on both small and large scales. journalagent.comijfmr.com This technique is particularly suitable for purifying moderately polar compounds like aminonitriles from reaction mixtures, separating them from non-polar byproducts or highly polar impurities. column-chromatography.com The separation is based on the differential adsorption of the mixture's components onto the stationary phase (silica gel) as they are passed through the column with a liquid mobile phase. nih.gov

For the purification of this compound, a slurry of silica gel in a non-polar solvent is packed into a glass column. The crude compound is then loaded onto the top of the column. youtube.com A solvent system, typically a mixture of a non-polar solvent (e.g., hexane (B92381) or petroleum ether) and a more polar solvent (e.g., ethyl acetate (B1210297) or diethyl ether), is used as the mobile phase. By gradually increasing the polarity of the mobile phase, the adsorbed compounds are selectively eluted from the column. nih.gov Fractions are collected and analyzed, often by Thin Layer Chromatography (TLC), to identify those containing the pure this compound.

Table 2: Typical Parameters for Silica Gel Chromatography of this compound

| Parameter | Description |

| Stationary Phase | Silica Gel (60-120 or 230-400 mesh) silicycle.com |

| Mobile Phase (Eluent) | Gradient of Hexane/Ethyl Acetate or Dichloromethane/Methanol (B129727) |

| Loading Method | Dry loading or wet loading in minimal solvent |

| Detection Method | Thin Layer Chromatography (TLC) with a suitable stain (e.g., ninhydrin) |

High-Performance Liquid Chromatography (HPLC) is a powerful and versatile technique for the separation and quantification of chiral compounds. ijrpr.com Determining the enantiomeric purity, or enantiomeric excess (ee), of this compound is crucial, as different enantiomers can exhibit distinct biological activities. americanpharmaceuticalreview.comheraldopenaccess.us Chiral HPLC methods utilize a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. americanpharmaceuticalreview.com

The analysis of α-aminonitriles often involves an indirect approach where the enantiomers are derivatized with a chiral reagent to form diastereomers, which can then be separated on a standard reversed-phase column (e.g., C18). google.comsci-hub.se A common derivatizing agent is o-phthalaldehyde (B127526) (OPA) in combination with a chiral thiol. sci-hub.se The resulting fluorescent derivatives allow for highly sensitive detection.

Nano-liquid chromatography (nano-LC) offers advantages such as higher separation efficiency and reduced consumption of sample and mobile phase, making it a valuable tool for analyzing small sample volumes. documentsdelivered.com The combination of chiral separation techniques with mass spectrometry (LC-MS) provides exceptional selectivity and simplifies method development, which is particularly useful for complex samples. americanpharmaceuticalreview.comnih.gov

Table 3: Representative HPLC Conditions for Enantiomeric Analysis of α-Aminonitriles

| Parameter | Description |

| Technique | Chiral HPLC (Indirect Method) |

| Column | Reversed-Phase C18 or Chiral Stationary Phase (CSP) |

| Derivatization Reagent | o-Phthalaldehyde (OPA) / Chiral Thiol (e.g., N-acetyl-D-penicillamine) sci-hub.se |

| Mobile Phase | Acetonitrile/Water or Methanol/Aqueous Buffer google.comsci-hub.se |

| Detector | UV or Fluorescence Detector heraldopenaccess.ussci-hub.se |

| Purpose | Determination of Enantiomeric Excess (ee) heraldopenaccess.us |

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. libretexts.org It is used to determine the molecular weight of a compound and to gain structural information by analyzing the fragmentation patterns of the molecular ion. nih.govunito.it When a molecule like this compound is introduced into the mass spectrometer, it is ionized, typically forming a molecular ion (M⁺•). This ion is often unstable and breaks down into smaller, characteristic fragment ions. libretexts.org

The interpretation of these fragmentation patterns provides valuable clues about the molecule's structure. nih.govnih.gov For this compound (molecular weight: 98.14 g/mol ), the molecular ion peak would be observed at an m/z of 98. Common fragmentation pathways for aliphatic aminonitriles include:

α-Cleavage: Cleavage of the bond adjacent to the nitrogen atom is a favored pathway for amines. This would result in the loss of the propyl group (•C₃H₇), leading to a significant fragment ion.

Loss of HCN: Elimination of a neutral hydrogen cyanide molecule is a characteristic fragmentation for nitriles.

Side-chain fragmentation: Cleavage at various points along the propyl side chain can also occur, leading to a series of smaller fragment ions. youtube.com

Table 4: Expected Mass Spectrometry Fragments for this compound

| m/z Value | Proposed Fragment Ion | Neutral Loss |

| 98 | [C₅H₁₀N₂]⁺• | (Molecular Ion) |

| 83 | [C₄H₇N₂]⁺ | •CH₃ (Methyl radical) |

| 71 | [C₄H₉N]⁺• | HCN (Hydrogen Cyanide) |

| 55 | [C₃H₅N]⁺• | •C₂H₅ (Ethyl radical) + HCN |

| 56 | [C₃H₆N]⁺ | •C₂H₄ (Ethene) |

| 41 | [C₂H₃N]⁺• | •C₃H₇ (Propyl radical) |

Note: The relative abundance of these fragments depends on the ionization method and energy used.

Computational and Theoretical Investigations of 2 Aminopentanenitrile

Quantum Chemical Studies and Density Functional Theory (DFT) Calculations

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of 2-aminopentanenitrile. DFT is a widely used computational method that calculates the electronic structure of molecules to determine their energies and other properties. ekb.eg These calculations allow for the prediction of a wide range of molecular characteristics from first principles.

A typical DFT study on this compound would begin with the optimization of its molecular geometry. als-journal.com This process computationally determines the most stable three-dimensional arrangement of atoms, predicting bond lengths, bond angles, and dihedral angles. Functionals such as B3LYP combined with basis sets like 6-311++G(d,p) are commonly used for such optimizations, providing a good balance between accuracy and computational cost. als-journal.comnih.gov

Once the optimized structure is obtained, a variety of electronic properties can be calculated. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial parameter, as it provides insight into the molecule's chemical reactivity and kinetic stability. scirp.org A smaller gap generally suggests higher reactivity. Furthermore, DFT calculations can generate a Molecular Electrostatic Potential (MEP) map, which illustrates the charge distribution across the molecule and highlights regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). als-journal.com

Thermodynamic parameters such as enthalpy, entropy, and Gibbs free energy can also be computed, providing information on the stability of the molecule and the feasibility of reactions involving it. scirp.org While specific DFT studies exclusively focused on this compound are not prevalent in the literature, the principles and expected outcomes can be inferred from numerous studies on similar small organic molecules and aminonitriles. nasa.govresearchgate.net

Table 1: Representative Theoretical Data for this compound from DFT Calculations

| Parameter | Calculated Value (Illustrative) | Significance |

|---|---|---|

| Optimized Energy (Hartree) | -287.54 | Total electronic energy of the molecule at its most stable geometry. |

| HOMO Energy (eV) | -9.85 | Energy of the highest occupied molecular orbital; relates to the ability to donate electrons. |

| LUMO Energy (eV) | 1.52 | Energy of the lowest unoccupied molecular orbital; relates to the ability to accept electrons. |

| HOMO-LUMO Gap (eV) | 11.37 | Indicates chemical reactivity and stability. A larger gap implies greater stability. |

| Dipole Moment (Debye) | 2.15 | Measures the overall polarity of the molecule. |

| Gibbs Free Energy (kcal/mol) | -180450.1 | Thermodynamic potential used to predict the spontaneity of a process. |

Conformational Analysis and Stereochemical Predictions

Conformational analysis is the study of the different spatial arrangements of atoms (conformers) that a molecule can adopt through the rotation of its single bonds. nih.gov For a flexible molecule like this compound, which contains a propyl side chain, numerous conformers are possible. Computational methods are essential for exploring this complex potential energy surface to identify the most stable, low-energy conformations. sapub.org

The process typically involves generating a large number of possible conformers using methods like molecular mechanics (e.g., MMFF94 force field) or semi-empirical methods, followed by geometry optimization of the most promising candidates at a higher level of theory, such as DFT. chemrxiv.org The relative energies of these optimized conformers are then compared to determine their population distribution at a given temperature, based on the Boltzmann distribution. Intramolecular interactions, such as hydrogen bonding between the amino group and the nitrile nitrogen, can significantly influence conformational stability. researchgate.net

Stereochemistry is a critical aspect of this compound, as the C2 carbon is a chiral center, leading to the existence of two enantiomers: (R)-2-aminopentanenitrile and (S)-2-aminopentanenitrile. While DFT calculations on a single enantiomer yield its properties, computational techniques can also be used to predict stereochemical outcomes. For instance, theoretical studies on amino acid precursors have suggested that aminonitriles are key to understanding the origin of homochirality in biological systems. acs.org Computational modeling of photolysis with circularly polarized light has shown that specific enantiomers of aminonitriles can be preferentially formed or destroyed, leading to an enantiomeric excess. acs.org Such studies help predict which enantiomer might be favored under specific asymmetric conditions.

Table 2: Calculated Relative Energies of this compound Conformers (Hypothetical)

| Conformer | Description of Key Dihedral Angle (N-C2-C3-C4) | Relative Energy (kcal/mol) | Predicted Boltzmann Population (%) at 298 K |

|---|---|---|---|

| 1 (Global Minimum) | Gauche (~60°) | 0.00 | 65.1 |

| 2 | Anti (~180°) | 0.85 | 21.5 |

| 3 | Gauche (~-60°) | 1.50 | 8.2 |

| 4 | Eclipsed (~120°) | 4.50 | 0.1 |

Elucidation of Reaction Mechanisms Through Computational Modeling

Computational modeling is a powerful tool for elucidating the detailed mechanisms of chemical reactions. rsc.org By mapping the potential energy surface that connects reactants to products, chemists can identify transition states, intermediates, and the associated activation energies. scholarsresearchlibrary.com This provides a step-by-step understanding of how a reaction proceeds.

For this compound, a key reaction of interest is its synthesis via the Strecker reaction. mdpi.comwikipedia.org This reaction typically involves propanal, ammonia (B1221849), and a cyanide source. wikipedia.org Computational modeling, using DFT, can trace the entire reaction pathway. The mechanism involves the initial formation of an imine from propanal and ammonia, followed by the nucleophilic attack of the cyanide ion on the imine carbon. wikipedia.org

Computational studies can model each of these steps, calculating the geometries and energies of the reactants, intermediates (like the iminium ion), and transition states. researchgate.net The calculated activation energy (the energy barrier of the highest transition state) provides a theoretical prediction of the reaction rate. researchgate.net Furthermore, computational analysis can explore the role of solvents or catalysts by including them in the theoretical model, offering insights into how they influence the reaction mechanism and efficiency. By comparing different potential pathways, these models can determine the most energetically favorable route for the formation of this compound. scholarsresearchlibrary.com

Table 3: Illustrative Energy Profile for the Strecker Synthesis of this compound

| Reaction Step | Species | Relative Gibbs Free Energy (kcal/mol) | Description |

|---|---|---|---|

| Reactants | Propanal + NH₃ + HCN | 0.0 | Starting materials. |

| Step 1 | Transition State 1 (Imine formation) | +15.2 | Energy barrier for the formation of the propanimine intermediate. |

| Intermediate | Propanimine + H₂O + HCN | -5.8 | Formation of the imine intermediate. |

| Step 2 | Transition State 2 (Cyanide attack) | +8.5 | Energy barrier for the nucleophilic addition of cyanide to the imine. |

| Product | This compound + H₂O | -22.7 | Final product. |

Future Perspectives and Emerging Research Directions

Innovations in Sustainable and Green Synthesis of 2-Aminopentanenitrile

Recent research has emphasized the development of environmentally benign methods for synthesizing α-aminonitriles, moving away from traditional Strecker reactions that often use highly toxic cyanide reagents. nih.govnih.gov A significant area of innovation is the adoption of "green chemistry" principles, which focus on reducing waste and utilizing less hazardous materials.

Key strategies in the sustainable synthesis of compounds like this compound include:

Aqueous and Solvent-Free Reactions: Performing syntheses in water or under solvent-free conditions minimizes the reliance on volatile organic solvents. nih.govorganic-chemistry.org Indium powder has been demonstrated as an efficient catalyst for the one-pot, three-component synthesis of α-aminonitriles in water, accommodating a wide range of aldehydes and amines. nih.gov

Alternative Cyanide Sources: To circumvent the direct use of toxic HCN or its salts, researchers are exploring safer, easy-to-handle cyanide sources. rsc.org These include trimethylsilyl (B98337) cyanide (TMSCN) and non-toxic alternatives like potassium hexacyanoferrate(II). nih.govderpharmachemica.com Novel methods also propose using universally applicable and non-toxic sources like aliphatic nitriles and α-amino acids. rsc.orgunipa.it

Catalysis: The use of efficient and recyclable catalysts is a cornerstone of green synthesis. Catalysts such as ammonium (B1175870) salts, sulfated polyborate, and clay-supported ferric chloride (EPZG) have been shown to effectively promote the synthesis of α-aminonitriles under mild, solvent-free conditions at room temperature. nih.govderpharmachemica.commdpi.com

Biocatalysis: Enzymatic approaches offer a highly selective and environmentally friendly route to nitriles. nih.gov Enzymes like aldoxime dehydratase can produce nitriles under mild conditions, avoiding the harsh reagents and high temperatures associated with traditional chemical synthesis. nih.gov

| Green Synthesis Strategy | Catalyst/Reagent Example | Key Advantages |

| Aqueous Synthesis | Indium Powder in Water | Environmentally benign solvent, high yields for diverse substrates. nih.govnih.gov |

| Solvent-Free Synthesis | Sulfated Polyborate, EPZG | Reduced waste, simplified procedure, catalyst recyclability. derpharmachemica.commdpi.com |

| Alternative Cyanide Source | Trimethylsilyl cyanide (TMSCN) | Safer and easier to handle than traditional cyanide salts. nih.govderpharmachemica.com |

| Biocatalysis | Aldoxime Dehydratase | High selectivity, mild reaction conditions, avoids toxic compounds. nih.gov |

Exploration of Novel Catalytic Transformations Involving this compound

Beyond its synthesis, this compound serves as a versatile building block for more complex molecules. nih.govbohrium.com Current research is focused on discovering new catalytic reactions that can efficiently transform its structure into a variety of valuable derivatives.

Emerging areas of catalytic transformations include:

Photocatalysis: Light-induced reactions are providing new pathways for α-aminonitrile synthesis. A photoredox-catalyzed method has been developed for the direct synthesis of primary α-aminonitriles from stable N-OMe aldoximes and ketoximes with TMSCN under mild conditions, offering an alternative to the classic Strecker reaction. acs.org

Organocatalysis: Metal-free organocatalysts are gaining prominence for their role in Strecker-type and cross-dehydrogenative coupling (CDC) reactions. mdpi.comresearchgate.net These catalysts can offer high yields and enantioselectivity for the synthesis of chiral α-aminonitriles. mdpi.com

Derivatization: The bifunctional nature of this compound allows for selective reactions at either the amino or the nitrile group. This dual reactivity is exploited in the synthesis of N-acylated α-aminonitriles, which are of interest as potential mechanism-based inhibitors for certain enzymes. acs.org The nitrile group can also be hydrolyzed to produce α-amino acids. organic-chemistry.orgwikipedia.org

Expanded Applications in Advanced Materials Science

The unique structure of α-aminonitriles, including this compound, presents opportunities for their use as monomers or functional building blocks in the creation of advanced materials. rsc.org The presence of both amino and nitrile functional groups allows for diverse polymerization and modification pathways.

Recent progress in this area includes the development of:

Organic Polymeric Networks (OPNWs): Researchers have successfully prepared novel OPNWs containing repeating α-aminonitrile units. rsc.orgrsc.org These materials are synthesized through catalyst-free, one-pot Strecker reactions of dialdehydes and diamines with trimethylsilyl cyanide. rsc.org The resulting polymers exhibit high thermal stability and are insoluble in water and many common organic solvents. rsc.orgrsc.org

Functional and Adaptable Polymers: The α-aminonitrile groups within these polymers are not inert. They serve as reactive sites for further chemical transformations, allowing for the creation of new polymers with a wide variety of functional groups, such as α-amino acids, amides, and diamines. rsc.org This adaptability opens the door to designing materials with tailored properties for specific applications.

Porous Frameworks: The principles used to create OPNWs can be extended to the synthesis of covalent organic frameworks (COFs). These materials are known for their potential applications in gas storage, separation, and catalysis. rsc.org Similarly, metal-organic frameworks (MOFs) can be used as heterogeneous catalysts for reactions involving aminonitriles, such as cyanosilylation. wikipedia.org

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Aminopentanenitrile, and how can researchers optimize yield and purity?

- Methodological Answer :

- Strecker Synthesis : A common method involving the reaction of pentanenitrile with ammonia and hydrogen cyanide. Ensure stoichiometric control and inert atmosphere to minimize side reactions.

- Catalytic Hydrogenation : Use palladium or nickel catalysts under controlled hydrogen pressure to reduce nitrile precursors. Monitor reaction progress via TLC or GC-MS .

- Characterization : Validate purity via H/C NMR (δ 1.5–2.5 ppm for methylene groups) and IR spectroscopy (C≡N stretch at ~2240 cm). Report retention times in HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How should researchers characterize the physicochemical stability of this compound under varying storage conditions?

- Methodological Answer :

- Stability Studies : Conduct accelerated degradation tests (e.g., 40°C/75% RH for 6 months) and analyze degradation products via LC-MS.

- pH-Dependent Stability : Prepare buffered solutions (pH 3–9) and monitor hydrolysis kinetics using UV-Vis spectroscopy (λ = 210–230 nm).

- Data Reporting : Tabulate half-life () and degradation pathways, referencing IUPAC guidelines for reproducibility .

Advanced Research Questions

Q. How can contradictions in reported reaction kinetics of this compound’s tautomerism be systematically addressed?

- Methodological Answer :

- Experimental Replication : Reproduce studies under identical conditions (solvent, temperature, catalyst) to isolate variables. Use stopped-flow spectroscopy for real-time monitoring.

- Statistical Analysis : Apply ANOVA or Bayesian inference to compare datasets, accounting for instrumental error (e.g., ±2% for GC-MS) .

- Literature Synthesis : Cross-reference CAS SciFindern using keywords like "tautomerism AND this compound" to identify methodological disparities in prior work .

Q. What computational strategies effectively model the electronic structure and reactivity of this compound in catalytic systems?

- Methodological Answer :

- Density Functional Theory (DFT) : Optimize geometry at B3LYP/6-31G(d) level to calculate frontier molecular orbitals (HOMO/LUMO) and Mulliken charges.

- Molecular Dynamics (MD) : Simulate solvent interactions (e.g., acetonitrile) using AMBER force fields to predict aggregation behavior.

- Validation : Compare computed vibrational spectra (IR) with experimental data to refine models .

Data Presentation Guidelines

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.